3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid
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Overview
Description
3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid is a useful research compound. Its molecular formula is C16H13BrN4O3 and its molecular weight is 389.209. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
- The synthesis of pyrazole derivatives, including those with complex bromophenyl and cyano functionalities, involves regiospecific methods where single-crystal X-ray analysis is crucial for unambiguous structure determination. These compounds exhibit extensive hydrogen bonding and unique crystallization properties, including mixed solvate formation (Kumarasinghe, Hruby, & Nichol, 2009).
Material Science and Hydrogel Modification
- In material science, radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified with amine compounds to enhance swelling properties and thermal stability. These modifications are crucial for developing materials with potential medical applications, including drug delivery systems (Aly & El-Mohdy, 2015).
Medicinal Chemistry and Antimicrobial Activity
- Heterocyclic compounds incorporating sulfamoyl moieties have been synthesized for antimicrobial applications. The compounds exhibit promising in vitro antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Enzyme Inhibition for Disease Treatment
- Y-700, a compound structurally related to the one , has been identified as a potent xanthine oxidoreductase inhibitor with potential for treating hyperuricemia and other diseases involving xanthine oxidoreductase. Its efficacy and mechanisms of action, including hepatic excretion and prolonged hypouricemic action, demonstrate the potential therapeutic applications of such compounds (Fukunari et al., 2004).
Anticancer Research
- Novel S-glycosyl and S-alkyl derivatives of triazinone compounds have been evaluated for their anticancer activities. Some derivatives showed significant cytotoxic activities against various cancer cell lines, underlining the role of pyrazole derivatives in developing anticancer therapies (Saad & Moustafa, 2011).
Preventive Measures Against Tumorigenesis
- The study on Y-700 also highlighted its utility in preventing colon tumorigenesis by inhibiting xanthine oxidase, further emphasizing the importance of these compounds in cancer prevention strategies (Hashimoto et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O3/c17-13-3-1-10(2-4-13)15-12(7-11(8-18)16(19)24)9-21(20-15)6-5-14(22)23/h1-4,7,9H,5-6H2,(H2,19,24)(H,22,23)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZUWWDORCRYIS-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)N)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(C=C2/C=C(/C#N)\C(=O)N)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.